molecular formula C13H12N4O2 B8355129 2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzoxazol-6-ol

2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzoxazol-6-ol

Cat. No. B8355129
M. Wt: 256.26 g/mol
InChI Key: IMVSIIKTEDBTKB-UHFFFAOYSA-N
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Patent
US07670591B2

Procedure details

The title compound was synthesized from 5-(6-Methoxy-1,3-benzoxazol-2-yl)-N,N-dimethylpyrimidin-2-amine according to the general procedure as described for 2-[6-(dimethylamino)pyridin-3-yl]-1,3-benzoxazol-5-ol to give 30.3 mg: 1H NMR δ ppm 9.85 (br. s, 1H) 8.97 (s, 2H) 7.51 (d, 1H) 7.05 (d, 1H) 6.82 (dd, 1H) 3.22 (s, 6 H); MS m/z 257 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:20]=[CH:19][C:6]2[N:7]=[C:8]([C:10]3[CH:11]=[N:12][C:13]([N:16]([CH3:18])[CH3:17])=[N:14][CH:15]=3)[O:9][C:5]=2[CH:4]=1.CN(C)C1N=CC(C2OC3C=CC(O)=CC=3N=2)=CC=1>>[CH3:17][N:16]([CH3:18])[C:13]1[N:14]=[CH:15][C:10]([C:8]2[O:9][C:5]3[CH:4]=[C:3]([OH:2])[CH:20]=[CH:19][C:6]=3[N:7]=2)=[CH:11][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(N=C(O2)C=2C=NC(=NC2)N(C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C=N1)C=1OC2=C(N1)C=C(C=C2)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 30.3 mg

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=C(C=N1)C=1OC2=C(N1)C=CC(=C2)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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